![molecular formula C6H9N3O2 B12653803 Methyl 3-amino-N-cyano-3-methoxyacrylimidate CAS No. 77087-96-8](/img/structure/B12653803.png)
Methyl 3-amino-N-cyano-3-methoxyacrylimidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves multiple steps, starting from the appropriate dibenzo[c,f]pyrimido[1,6-a]azepine precursor. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Methyl 3-amino-N-cyano-3-methoxyacrylimidate can serve as a valuable scaffold for the development of antitumor agents. The acrylamide moiety is known for its ability to act as a Michael acceptor, facilitating covalent interactions with nucleophilic residues in proteins, which is crucial for designing targeted covalent inhibitors. Research has shown that acrylamide derivatives exhibit significant biological activities, including antitumor effects against various cancer cell lines .
1.2 Inhibition of Kinases
The compound's structure allows it to function as a potential kinase inhibitor. Kinases play a vital role in cellular signaling pathways, and their dysregulation is often associated with cancer. This compound can be modified to enhance its selectivity and potency against specific kinases, making it a candidate for drug development aimed at treating cancers with known kinase mutations .
1.3 Antiviral and Anti-inflammatory Properties
Studies indicate that acrylamide derivatives can also exhibit antiviral and anti-inflammatory activities. The ability to form reversible covalent bonds may enhance the efficacy of these compounds in targeting viral proteins or inflammatory mediators, providing a dual therapeutic approach .
Polymer Science
This compound can be utilized in the synthesis of novel polymers with specific functionalities. Its reactive acrylamide group allows for incorporation into polymer chains through radical polymerization techniques. This application is particularly relevant in creating materials with tailored mechanical properties or enhanced biocompatibility for biomedical applications.
Synthetic Intermediate
As a synthetic intermediate, this compound can be employed in the synthesis of more complex organic molecules. Its functional groups facilitate further chemical transformations, allowing chemists to explore new synthetic pathways and develop novel compounds with potential applications across various domains, including agriculture and materials science .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Study | Focus | Findings |
---|---|---|
Acrylamide Moiety Study | Biological Activity | Demonstrated significant antitumor activity through Michael addition reactions with nucleophiles. |
Novel TAK1 Inhibitors | Kinase Inhibition | Highlighted the potential of acrylamide derivatives in targeting kinases involved in cancer progression. |
Polymer Applications | Polymer Synthesis | Explored the use of this compound in creating functionalized polymers for biomedical applications. |
Mechanism of Action
The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- (+)-1,3,4,14b-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d]oxazepine maleate
- (+)-1,5,5-trimethyl-2-thiabicyclo[2.2.2]octane
- (+)-1-methylpyrrolidin-2-yl)methyl bis(4-chlorophenoxy)acetate hydrochloride
Uniqueness
(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate is unique due to its specific molecular structure and the resulting chemical and biological properties.
Properties
CAS No. |
77087-96-8 |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl (E)-3-amino-N-cyano-3-methoxyprop-2-enimidate |
InChI |
InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h3H,8H2,1-2H3/b5-3+,9-6? |
InChI Key |
DMLIIWGDMRBECT-KJORVYKVSA-N |
Isomeric SMILES |
CO/C(=C/C(=NC#N)OC)/N |
Canonical SMILES |
COC(=CC(=NC#N)OC)N |
Origin of Product |
United States |
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